N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a benzodioxole ring, a chloromethylphenoxy group, and an acetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 1,3-benzodioxole-5-carboxylic acid: This can be achieved through the oxidation of 1,3-benzodioxole using an oxidizing agent such as potassium permanganate.
Formation of 1,3-benzodioxol-5-ylamine: The carboxylic acid is then converted to the corresponding amine via a reduction reaction, often using a reducing agent like lithium aluminum hydride.
Synthesis of 4-chloro-3-methylphenoxyacetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of 1,3-benzodioxol-5-ylamine with 4-chloro-3-methylphenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to the corresponding amine.
Substitution: The chlorine atom in the chloromethylphenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzodioxole ring and chloromethylphenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)acetamide: Lacks the methyl group on the phenoxy ring.
N-(1,3-benzodioxol-5-yl)-2-(3-methylphenoxy)acetamide: Lacks the chlorine atom on the phenoxy ring.
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)acetamide: Methyl group is positioned differently on the phenoxy ring.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide is unique due to the specific positioning of the chlorine and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets and pathways, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-6-12(3-4-13(10)17)20-8-16(19)18-11-2-5-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYLBWTVUDHAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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